1-(2,3-Bis(methylthio)phenyl)-3-chloropropan-1-one
CAS No.:
Cat. No.: VC18846077
Molecular Formula: C11H13ClOS2
Molecular Weight: 260.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClOS2 |
|---|---|
| Molecular Weight | 260.8 g/mol |
| IUPAC Name | 1-[2,3-bis(methylsulfanyl)phenyl]-3-chloropropan-1-one |
| Standard InChI | InChI=1S/C11H13ClOS2/c1-14-10-5-3-4-8(11(10)15-2)9(13)6-7-12/h3-5H,6-7H2,1-2H3 |
| Standard InChI Key | CJBPOOJPGZDFCR-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=CC(=C1SC)C(=O)CCCl |
Introduction
1-(2,3-Bis(methylthio)phenyl)-3-chloropropan-1-one is a synthetic organic compound that has garnered significant attention in the scientific community due to its unique structure and potential applications. This compound features a propanone functional group attached to a phenyl ring, which is further substituted with two methylthio groups at the 2 and 3 positions. Additionally, it includes a chloropropanone moiety, enhancing its chemical reactivity and biological interactions.
Synthesis
The synthesis of 1-(2,3-Bis(methylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, often performed in inert atmospheres to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, with reaction temperatures ranging from -78°C to room temperature.
Biological Activity and Potential Applications
Research indicates that 1-(2,3-Bis(methylthio)phenyl)-3-chloropropan-1-one exhibits notable biological activity, including potential roles in enzyme inhibition through covalent binding to active sites. This mechanism may disrupt essential cellular functions, suggesting applications in medicinal chemistry. The methylthio groups enhance lipophilicity, facilitating interactions with biological membranes.
Comparison with Analogous Compounds
Several compounds share structural similarities with 1-(2,3-Bis(methylthio)phenyl)-3-chloropropan-1-one, including variations in the positioning of methylthio groups and the incorporation of different functional groups. These analogs can provide insights into how structural modifications affect chemical reactivity and biological activity.
| Compound Name | Unique Features |
|---|---|
| 1-(2,3-Bis(methylthio)phenyl)-3-chloropropan-1-one | Two methylthio groups enhance lipophilicity and reactivity |
| 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one | Similar structure but different substitution pattern |
| 1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-1-one | Variation in methylthio positioning affects properties |
| 1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-2-one | Incorporates fluorine, altering electronic properties |
Future Research Directions
Further research is needed to fully elucidate the biological effects and therapeutic potential of 1-(2,3-Bis(methylthio)phenyl)-3-chloropropan-1-one. Studies focusing on its interactions with specific molecular targets and pathways could provide valuable insights into its applications in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume